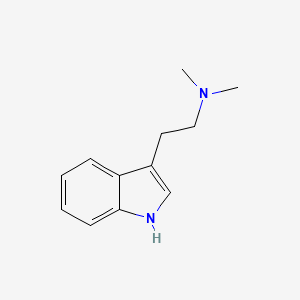
N,N-Dimethyltryptamine
Cat. No. B1679369
Key on ui cas rn:
61-50-7
M. Wt: 188.27 g/mol
InChI Key: DMULVCHRPCFFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05298520
Procedure details


A solution of formaldehyde (80 mg of a 30% solution) in methanol (15 ml) was added to a stirred solution of 2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine (0.1 g, 0.4 mmol), NaCNBH3 (60 mg) and glacial acetic acid (0.12 g) in methanol (15 ml). The solution was stirred for 2 h, basified with K2CO3 solution and the MeOH removed under vacuum. The crude product obtained after extraction into ethylacetate and removal of solvent was chromatographed through silica-gel eluting with CH2Cl2 /EtOH/NH3 (40:8:1) to give the desired N,N-dimethyltryptamine (96 mg, 87%). The oxalate salt was prepared: mp 185°-187° C. (MeOH/Et2O); (Found: C, 54.42; H, 5.74; N, 22.53. C15H20N6.C2H2O4 requires C, 54.54; H, 5.92; N, 22.45%); δ (360 MHz, D2O) 2.91 (6H, s, 2 of CH3); 3.21 (2H, t, J=7.4 Hz, CH2); 3.47 (2H, J=7.4 Hz, CH2); 4.30 (3H, s, CH3); 4.34 (2H, s, CH2); 7.17 (1H, dd, J=1.5 and 8.4 Hz, Ar-H); 7.33 (1H, s, Ar-H); 7.48 (1H, d, J=8.4 Hz, Ar-H); 7.59 (1H, s, Ar-H).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine
Quantity
0.1 g
Type
reactant
Reaction Step One






Yield
87%
Identifiers


|
REACTION_CXSMILES
|
C=O.CN1N=NC(C[C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][CH:14]=[C:13]3[CH2:19][CH2:20]N)=N1.[BH3-][C:23]#[N:24].[Na+].[C:26]([O-])([O-])=O.[K+].[K+]>CO.C(O)(=O)C>[CH3:26][N:24]([CH3:23])[CH2:20][CH2:19][C:13]1[C:12]2[C:16](=[CH:17][CH:18]=[CH:10][CH:11]=2)[NH:15][CH:14]=1 |f:2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-[5-(2-methyltetrazol-5-ylmethyl)-1H-indol-3-yl]ethylamine
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(N=N1)CC=1C=C2C(=CNC2=CC1)CCN
|
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH3-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.12 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the MeOH removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
into ethylacetate and removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed through silica-gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with CH2Cl2 /EtOH/NH3 (40:8:1)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCC1=CNC2=CC=CC=C12)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96 mg | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
